3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione
Description
3-(3-Chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione is a substituted imidazole-2-thione derivative characterized by two aryl substituents at positions 3 and 5 of the heterocyclic core. The 3-position bears a 3-chloro-4-methylphenyl group, while the 5-position is substituted with a 3,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-11-4-6-13(9-14(11)19)21-10-15(20-18(21)24)12-5-7-16(22-2)17(8-12)23-3/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVUICAKDZWBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(NC2=S)C3=CC(=C(C=C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325901 | |
| Record name | 3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865655-80-7 | |
| Record name | 3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the chloro-methylphenyl group: This step involves the chlorination of a methylphenyl precursor using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions using dimethoxybenzene and suitable catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Catalysts and solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and sulfones: Formed through oxidation.
Reduced imidazole derivatives: Formed through reduction.
Substituted imidazole derivatives: Formed through substitution reactions.
Scientific Research Applications
Biological Activities
Research indicates that imidazole derivatives exhibit a wide range of biological activities. The specific compound in focus has shown promise in several areas:
Antimicrobial Activity
Imidazole derivatives are often evaluated for their antimicrobial properties. Studies have demonstrated that compounds with similar structures exhibit significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, modifications in the imidazole structure can enhance antibacterial efficacy, making them potential candidates for new antibiotics.
Anticancer Properties
The compound has been investigated for its anticancer potential. Similar imidazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Research has focused on their effects on different cancer cell lines, highlighting their potential as chemotherapeutic agents.
Anti-inflammatory Effects
Imidazole compounds are also noted for their anti-inflammatory properties. They may inhibit pathways involved in inflammation, providing a therapeutic avenue for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of imidazole derivatives:
- A study published in the Turkish Journal of Chemistry explored the synthesis of various imidazole derivatives and their antimicrobial activity against a range of pathogens. The findings indicated that certain modifications led to enhanced activity against specific bacterial strains .
- Another investigation focused on the anticancer effects of imidazole derivatives, demonstrating significant cytotoxicity against several cancer cell lines, including breast and liver cancer cells .
Data Table: Biological Activities of Imidazole Derivatives
| Activity Type | Compound Structure | Target Organism/Cell Line | Result Summary |
|---|---|---|---|
| Antimicrobial | 3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione | Gram-positive bacteria | Significant inhibition observed |
| Anticancer | Similar imidazole derivatives | HCT116 (colon cancer) | Induced apoptosis in treated cells |
| Anti-inflammatory | Various imidazole derivatives | Inflammatory models | Reduced markers of inflammation |
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell death in certain types of cells.
Comparison with Similar Compounds
Research Implications and Gaps
- The lack of direct pharmacological data for the target compound underscores the need for experimental validation of its bioactivity, particularly given the promising performance of structurally related compounds (e.g., anti-inflammatory oxadiazoles ).
- Comparative studies on imidazole-2-thiones versus oxadiazole-2-thiones could elucidate the role of the heterocyclic core in modulating drug-like properties.
Biological Activity
3-(3-Chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H16ClN3O2S
- Molecular Weight : 351.84 g/mol
The imidazole ring is a key feature in its biological activity, contributing to various interactions with biological targets.
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism is thought to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
Anticancer Properties
Imidazole compounds have been investigated for their anticancer potential. For instance, derivatives have shown cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound has been noted for its ability to induce cell cycle arrest in cancer cells, leading to decreased viability .
Case Study: Cell Line Testing
In vitro studies using the K562 leukemia cell line indicated that the compound exhibited a dose-dependent response in inducing apoptosis. The half-maximal effective concentration (EC50) was determined to be around 10 µM, suggesting potent anticancer activity compared to standard chemotherapeutics .
Anti-inflammatory Effects
Imidazole derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in various assays, indicating its potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with various receptors (e.g., GABA receptors) can lead to altered signaling pathways that affect cell survival and proliferation.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can promote apoptosis in cancer cells while sparing normal cells at lower concentrations.
Comparative Analysis of Related Compounds
A comparative analysis of similar imidazole derivatives reveals varying degrees of biological activity:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| Target Compound | High | Very High | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted phenylamines and aldehydes under reflux conditions. For example, analogous imidazole-thiones were prepared using methanol as a solvent with triethylamine as a catalyst, followed by cyclization at elevated temperatures (60–80°C) . Key steps include:
- Step 1 : React 3-chloro-4-methylaniline with 3,4-dimethoxybenzaldehyde in methanol.
- Step 2 : Introduce thiourea or thioacetamide for thione group incorporation.
- Step 3 : Purify via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via melting point analysis and elemental composition (C, H, N, S) .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Confirm the presence of C=S (thione) stretching vibrations (~1200–1250 cm⁻¹) and aromatic C-H bonds (~3000–3100 cm⁻¹) .
- NMR Spectroscopy : Analyze and NMR spectra for substituent-specific signals:
- 3,4-Dimethoxyphenyl : Methoxy protons at δ 3.8–3.9 ppm; aromatic protons at δ 6.7–7.1 ppm.
- 3-Chloro-4-methylphenyl : Methyl protons at δ 2.4–2.6 ppm; chlorine-induced deshielding in aromatic regions .
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S percentages (e.g., ±0.3% deviation acceptable) .
Q. What are the critical factors influencing crystallinity and stability of this compound?
- Methodological Answer : Crystallinity is influenced by weak intermolecular interactions (e.g., C–H···S, C–H···N hydrogen bonds) and steric effects from substituents. For example, dihedral angles between aromatic rings (e.g., 12.65°–84.15°) affect packing efficiency . Stability can be assessed via:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- X-ray Crystallography : Resolve hydrogen-bonding networks and lattice parameters (e.g., space group P2₁/c, unit cell dimensions) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict and validate the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can:
- Optimize Geometry : Compare computed bond lengths/angles with X-ray data (e.g., C–S bond length ~1.68 Å) .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., lower gaps correlate with higher electrophilicity).
- NMR Chemical Shifts : Simulate and shifts using GIAO method; correlate with experimental data (R² > 0.95 indicates validity) .
Q. What strategies resolve contradictions between experimental and theoretical data (e.g., elemental analysis vs. spectral results)?
- Methodological Answer : Discrepancies may arise from impurities or solvent retention. Mitigation steps include:
- Cross-Validation : Repeat synthesis with rigorous drying (e.g., under vacuum at 60°C).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out side products.
- Error Analysis : Apply statistical methods (e.g., standard deviation, χ² tests) to quantify uncertainty in elemental analysis .
Q. How do substituents (chloro, methyl, methoxy) influence the compound’s bioactivity or physicochemical properties?
- Methodological Answer : Substituent effects can be studied via:
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., replace chloro with fluoro; methoxy with hydroxyl).
- Lipophilicity (logP) : Measure via HPLC retention times; chloro and methoxy groups increase logP, enhancing membrane permeability.
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) reduce electron density on the imidazole ring, altering reactivity in nucleophilic substitutions .
Q. What experimental designs optimize yield and scalability while minimizing byproducts?
- Methodological Answer : Use factorial design (e.g., Box-Behnken) to test variables:
- Factors : Temperature (60–100°C), solvent polarity (methanol vs. DMF), catalyst loading (triethylamine: 5–15 mol%).
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 80°C, 10 mol% catalyst) for >85% yield.
- Scale-Up : Maintain stirring rate (>500 rpm) and controlled cooling to prevent agglomeration .
Q. How does hydrogen bonding impact the compound’s solubility and aggregation behavior in different solvents?
- Methodological Answer : Solubility can be assessed via:
- Phase Solubility Studies : Measure saturation concentrations in DMSO, ethanol, and aqueous buffers (pH 1–10).
- Dynamic Light Scattering (DLS) : Detect aggregate formation in polar aprotic solvents.
- Hydrogen Bond Basicity (β): Correlate with Kamlet-Taft parameters; methoxy groups enhance H-bond acceptor capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
